Specific Scientific Field: This application falls under the field of Medicinal Chemistry and Nuclear Medicine .
Comprehensive and Detailed Summary of the Application: Fluorine substitution is an established tool in medicinal chemistry to favorably alter the molecular properties of a lead compound of interest . The use of fluorine in medicinal chemistry and agrochemicals has grown rapidly in recent years, culminating in approximately one third of the top selling drugs in the world containing at least one fluorine atom . This design trend is a result of the unique properties of fluorine such as high electronegativity, high carbon–fluorine bond strength and small steric size .
Detailed Description of the Methods of Application or Experimental Procedures: A novel microwave method for the rapid nucleophilic fluorination of methylene ditosylate using inexpensive reagents has been described . This method involves the synthesis of fluoromethy 4-methylbenzenesulfonate in tert-amyl alcohol .
Thorough Summary of the Results or Outcomes Obtained: The report describes the successful synthesis of fluoromethy 4-methylbenzenesulfonate using the aforementioned method, with a good isolated yield (65%) .
Another avenue of interest for fluorine is nuclear medicine, specifically Positron Emission Tomography (PET), where incorporation of cyclotron-produced fluorine-18 into radiopharmaceuticals is of widespread interest .
Fluoromethyl 4-methylbenzenesulfonate is characterized by the presence of a fluoromethyl group attached to a 4-methylbenzenesulfonate moiety. Its chemical formula is C9H10FNO3S, and it bears the CAS number 114435-86-8. The compound is known to be a colorless to light yellow liquid with a distinct odor, which may pose health risks such as skin sensitization and severe eye damage upon exposure .
Several methods exist for synthesizing fluoromethyl 4-methylbenzenesulfonate:
Fluoromethyl 4-methylbenzenesulfonate finds applications in:
Fluoromethyl 4-methylbenzenesulfonate shares structural similarities with several other fluorinated compounds. Here are some comparable compounds:
Compound Name | Structure | Unique Features |
---|---|---|
Methyl 4-methylbenzenesulfonate | C9H10O3S | Lacks fluorine; used in similar applications but less stable. |
Trifluoromethyl 4-methylbenzenesulfonate | C9H7F3O3S | Contains trifluoromethyl group; exhibits different reactivity patterns. |
Fluorobenzene | C6H5F | Simpler structure; used as a solvent but lacks sulfonate functionality. |
Fluoromethyl 4-methylbenzenesulfonate is unique due to its specific combination of a sulfonate group with a fluoromethyl substituent, which enhances its reactivity and potential applications compared to these similar compounds.
Corrosive;Irritant